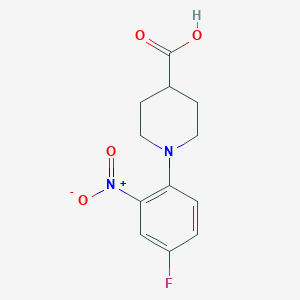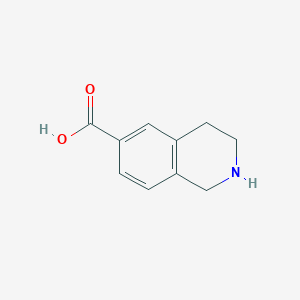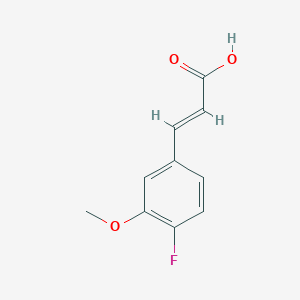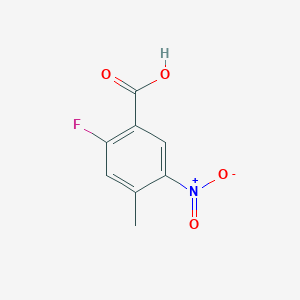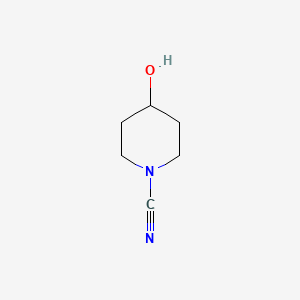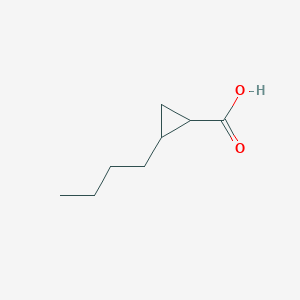
2-Butylcyclopropanecarboxylic acid
Overview
Description
2-Butylcyclopropanecarboxylic acid, commonly referred to as 2-BCPA, is an organic compound with a molecular formula of C6H10O2. It is a cyclic carboxylic acid and is a colorless, crystalline solid at room temperature. 2-BCPA is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals and other organic materials. In addition, 2-BCPA has been studied for its potential use in the treatment of medical conditions such as Alzheimer’s disease and cancer.
Scientific Research Applications
Chiral Auxiliary and Efficient Protecting Group
(Luithle & Pietruszka, 2000) discuss the use of chiral auxiliaries in cyclopropanation of alkenylboronic esters. They highlight the stability and versatility of cyclopropylboronic esters, which are used in various transformations leading to boron-containing functionalized bicyclopropanes. These compounds, including derivatives of 2-butylcyclopropanecarboxylic acid, are valuable in chemical synthesis due to their potential for generating complex molecular structures.
Plant Growth and Ethylene Biosynthesis
A study by (Hoffman et al., 1982) explores the stereospecific conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene in plant tissues. This research is crucial for understanding the role of cyclopropane-derived compounds in plant growth and development. The study of such compounds, including this compound derivatives, contributes to our knowledge of plant physiology and may have implications in agricultural practices.
Nanotechnology and Catalysis
The field of nanotechnology has seen the use of cyclopropanecarboxylic acid derivatives in catalysis. (Goli-Jolodar et al., 2016) and (Goli-Jolodar et al., 2018) describe the use of a novel nano-sized N-sulfonic acid as a catalyst. These catalysts are involved in promoting the synthesis of complex organic compounds, demonstrating the utility of cyclopropane-based compounds in advanced chemical synthesis.
Pharmaceutical Research
In pharmaceutical research, compounds like this compound play a role in the development of new drugs and treatments. (Coleman & Hudson, 2016) discuss the isolation, synthesis, and biological activities of 1-aminocyclopropane-1-carboxylic acid and its analogs. Thesecompounds, which include derivatives of this compound, have a range of biological activities such as antifungal, antimicrobial, and antitumoral properties. Their study is vital in the search for new therapeutic agents.
Synthesis and Structural Studies
In organic chemistry, the synthesis and study of this compound derivatives contribute to our understanding of molecular structures and reactions. For instance, (Switzer et al., 1989) synthesized a novel inhibitor of ethylene biosynthesis, illustrating the diverse applications of cyclopropane derivatives in biochemistry. Structural studies of these compounds aid in the development of new synthetic methods and materials.
Plant Ethylene Research
Research into plant hormones like ethylene is significantly aided by studies on cyclopropane derivatives. (Vanderstraeten & Van Der Straeten, 2017) focus on the accumulation and transport of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. Understanding the role of such compounds is crucial for agricultural applications and for enhancing crop yields.
properties
IUPAC Name |
2-butylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITGHZCLHRJIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604072 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13536-04-4 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main objective of the research presented in the paper?
A1: The research focuses on synthesizing 2-butyl-1-chloro-1-cyclopropanecarboxylic acid and 1-bromo-2-butylcyclopropanecarboxylic acid. These compounds were successfully synthesized by reacting 1-hexene with either chloroform or bromoform in a two-phase system (galoform-water/NaOH) to produce gem-dihalogenocyclopropanes. These intermediates were then reacted with n-butyllithium at low temperatures (-75°C to -60°C) under an argon atmosphere, followed by treatment with carbon dioxide, to yield the target 2-butyl-1-halogeno-1-cyclopropanecarboxylic acids [].
Q2: What is the significance of using n-butyllithium in the synthesis?
A2: n-Butyllithium acts as a strong base and a nucleophile. In this synthesis [], it likely deprotonates the acidic proton on the gem-dihalogenocyclopropane, generating a carbanion. This carbanion then undergoes carboxylation upon reaction with carbon dioxide, leading to the formation of the target carboxylic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)



